molecular formula C11H11ClN2OS B2743415 2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 747411-02-5

2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B2743415
CAS No.: 747411-02-5
M. Wt: 254.73
InChI Key: QSXXJGJJTCAQPF-UHFFFAOYSA-N
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Description

This compound is a chloroethanone derivative featuring a 2,5-dimethylpyrrole core substituted with a 1,3-thiazol-2-yl group. It serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems like thiazoles and thiadiazoles .

Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-7-5-9(10(15)6-12)8(2)14(7)11-13-3-4-16-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXXJGJJTCAQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CS2)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747411-02-5
Record name 2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyrrole moieties are known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the substituents on the thiazole and pyrrole rings .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s analogs vary primarily in the substituents on the pyrrole ring and the aryl/thiazolyl groups. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
Target Compound: 2-Chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one 1,3-Thiazol-2-yl C₁₂H₁₂ClN₂OS 267.75 (calculated) N/A Heterocyclic synthesis scaffold
2-Chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone (sc-341679) 4-Methyl-1,3-thiazol-2-yl C₁₃H₁₄ClN₂OS 281.78 N/A Research chemical
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one (CAS 757192-82-8) 4-(Trifluoromethoxy)phenyl C₁₅H₁₃ClF₃NO₂ 331.72 147 Intermediate for thiazole derivatives
2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone (CAS 790681-71-9) 4-(Trifluoromethyl)phenyl C₁₅H₁₃ClF₃NO 315.72 N/A Lab-scale synthesis
2-Chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one (CAS 749920-14-7) 4-Isopropylphenyl C₁₇H₂₀ClNO 289.80 N/A Not specified

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., trifluoromethoxy, trifluoromethyl) exhibit higher molecular weights and melting points (e.g., 147°C for CAS 757192-82-8) compared to alkyl-substituted analogs . These groups enhance stability and may influence reactivity in nucleophilic substitution reactions.
  • Thiazole Modifications : The 4-methyl-thiazole variant (sc-341679) shows increased molecular weight due to the methyl group but retains similar reactivity as a synthetic intermediate .
  • Aryl vs.
Table 2: Antimicrobial Activity of Selected Analogs
Compound Structure Microbial Activity (Zone of Inhibition, mm) Notes
1,3,4-Thiadiazole derivatives () 14–22 (vs. B. mycoides) Outperformed positive controls
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one (CAS 757192-82-8) N/A Used to synthesize active thiadiazoles
Nitrophenyl-containing analogs () Moderate activity against E. coli Lower efficacy vs. gram-negative bacteria

Key Trends :

  • Electron-Withdrawing Substituents : Nitro and trifluoromethyl groups enhance antimicrobial potency, likely due to increased electrophilicity and membrane penetration .
  • Thiazole vs. Phenyl : Thiazole-containing compounds may exhibit improved target specificity compared to phenyl analogs, though direct data for the target compound is needed.

Biological Activity

2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloroethyl ketone moiety along with a thiazole and pyrrole ring structure, which are known for their diverse biological properties.

  • Molecular Formula : C12H13ClN2OS
  • Molecular Weight : 268.76 g/mol
  • CAS Number : 790271-60-2

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. The compound has been evaluated against various pathogenic bacteria and fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that the compound may possess inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. For instance, when tested on A549 human lung adenocarcinoma cells, the compound showed a significant reduction in cell viability.

Concentration (µM) Cell Viability (%)
0100
1085
5063
10021

The results indicate a dose-dependent cytotoxicity, with higher concentrations leading to greater reductions in cell viability .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets. The thiazole and pyrrole rings may facilitate binding to proteins involved in cell proliferation and survival pathways. Additionally, the chloro group could enhance the lipophilicity of the molecule, improving its membrane permeability and bioavailability.

Study on Antimicrobial Efficacy

In a study published in MDPI, derivatives of pyrrole were synthesized and tested for their antimicrobial efficacy. The compound exhibited notable activity against multidrug-resistant strains, suggesting its potential as a lead candidate for new antimicrobial agents .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of similar compounds indicated that modifications to the pyrrole structure could significantly enhance anticancer activity. This highlights the importance of structural optimization in developing effective therapeutic agents .

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